molecular formula C22H16N2O2 B14483415 p-(9-Acridinylamino)cinnamic acid CAS No. 64895-08-5

p-(9-Acridinylamino)cinnamic acid

Cat. No.: B14483415
CAS No.: 64895-08-5
M. Wt: 340.4 g/mol
InChI Key: LMVFFUJWDFBQPK-SDNWHVSQSA-N
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Description

p-(9-Acridinylamino)cinnamic acid is a compound that combines the structural features of acridine and cinnamic acid. Acridine is a heterocyclic organic compound known for its applications in dyes and pharmaceuticals, while cinnamic acid is an aromatic carboxylic acid found in cinnamon and other plants. The combination of these two structures results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(9-Acridinylamino)cinnamic acid typically involves the reaction of 9-aminoacridine with cinnamic acid or its derivatives. One common method is the condensation reaction between 9-aminoacridine and cinnamoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

p-(9-Acridinylamino)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted acridine and cinnamic acid derivatives .

Scientific Research Applications

p-(9-Acridinylamino)cinnamic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of p-(9-Acridinylamino)cinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The acridine moiety can intercalate into DNA, disrupting its structure and function, which is a key mechanism for its anticancer activity. Additionally, the compound can inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-(9-Acridinylamino)cinnamic acid is unique due to the combination of acridine and cinnamic acid structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

64895-08-5

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

(E)-3-[4-(acridin-9-ylamino)phenyl]prop-2-enoic acid

InChI

InChI=1S/C22H16N2O2/c25-21(26)14-11-15-9-12-16(13-10-15)23-22-17-5-1-3-7-19(17)24-20-8-4-2-6-18(20)22/h1-14H,(H,23,24)(H,25,26)/b14-11+

InChI Key

LMVFFUJWDFBQPK-SDNWHVSQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)/C=C/C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C=CC(=O)O

Origin of Product

United States

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